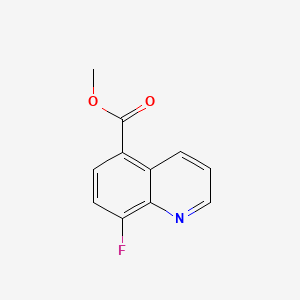

Methyl8-fluoroquinoline-5-carboxylate

Description

BenchChem offers high-quality Methyl8-fluoroquinoline-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl8-fluoroquinoline-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 8-fluoroquinoline-5-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3 |

InChI Key |

HIUHYZFKGAIZLS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C=CC=NC2=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 8-fluoroquinoline-5-carboxylate and Its Derivatives: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 8-fluoroquinoline-5-carboxylate, a significant heterocyclic building block in medicinal chemistry. We will delve into its synthesis, starting from foundational principles and moving to detailed experimental protocols. Furthermore, this document will explore the chemical reactivity of this scaffold, outlining methods for the preparation of key derivatives and discussing their potential applications, particularly in the realm of drug discovery. This content is intended for researchers, scientists, and professionals in the field of drug development who are seeking both theoretical understanding and practical, field-proven insights into this important class of molecules.

Introduction and Strategic Importance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[1] Specifically, the 8-fluoroquinoline-5-carboxylic acid moiety and its ester derivatives are of high interest due to their structural similarity to existing fluoroquinolone antibiotics and their potential as precursors for novel therapeutic agents.[2][3]

While the user's query specified Methyl 8-fluoroquinoline-5-carboxylate, it is important to note a common point of isomeric ambiguity. A closely related and commercially available compound is Methyl 5-fluoroquinoline-8-carboxylate (CAS No. 1823338-60-8).[4] This guide will focus on the synthesis and derivatization of the 8-fluoro-5-carboxylate scaffold, beginning with its parent, 8-Fluoroquinoline-5-carboxylic acid (CAS No. 204782-93-4).[5]

Synthesis of the Core Scaffold: 8-Fluoroquinoline-5-carboxylic Acid

A robust and versatile method for the synthesis of the quinoline core is the Gould-Jacobs reaction. This reaction allows for the construction of the quinoline ring system from an appropriately substituted aniline and a diethyl malonate derivative. The causality behind this choice lies in its reliability and tolerance for various functional groups.

A plausible and expertly-grounded synthetic route for 8-fluoroquinoline-5-carboxylic acid, adapted from established protocols for similar quinoline-3-carboxylic acids, is presented below.[6]

Synthetic Workflow

Caption: Synthetic pathway for 8-Fluoroquinoline-5-carboxylic acid.

Experimental Protocol: Synthesis of 8-Fluoroquinoline-5-carboxylic Acid

Materials:

-

2-Fluoroaniline

-

Diethyl 2-(ethoxymethylene)malonate

-

Diphenyl ether

-

Hexanes

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 2-fluoroaniline and diethyl 2-(ethoxymethylene)malonate. Heat the mixture with stirring at 100-110°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling point solvent. Heat the mixture to 240-250°C for 30 minutes to facilitate the thermal cyclization.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the crude ethyl 8-fluoro-4-hydroxyquinoline-5-carboxylate.

-

Hydrolysis: Collect the solid by filtration and transfer it to a new flask. Add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).

-

Acidification and Isolation: After cooling the reaction mixture, carefully acidify it with concentrated hydrochloric acid until a precipitate forms. Collect the solid 8-Fluoroquinoline-5-carboxylic acid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.[6]

Synthesis of Methyl 8-fluoroquinoline-5-carboxylate

The most direct method for the synthesis of the target methyl ester from the corresponding carboxylic acid is through Fischer esterification.[7] This is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, an excess of the alcohol (methanol in this case) is used, and the water produced is removed.[8]

Synthetic Workflow

Caption: Synthesis of Methyl 8-fluoroquinoline-5-carboxylate.

Experimental Protocol: Fischer Esterification

Materials:

-

8-Fluoroquinoline-5-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

Reaction Setup: Suspend 8-Fluoroquinoline-5-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Methyl 8-fluoroquinoline-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization.[7][8]

Characterization of Methyl 8-fluoroquinoline-5-carboxylate and Derivatives

The structural elucidation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Characteristics for Methyl 8-fluoroquinoline-5-carboxylate |

| ¹H NMR | Aromatic protons on the quinoline ring will appear as multiplets in the δ 7.0-9.0 ppm region. The methyl ester protons will be a sharp singlet at approximately δ 3.9-4.1 ppm.[9] |

| ¹³C NMR | The carbonyl carbon of the ester will resonate around δ 165-170 ppm. The carbon atom attached to the fluorine (C8) will exhibit a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will appear in the δ 110-150 ppm range. The methyl carbon of the ester will be around δ 52-55 ppm.[6][9] |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom attached to the aromatic ring.[6] |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester will be present around 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C-O stretching of the ester will be in the 1200-1300 cm⁻¹ region.[10] |

| Mass Spectrometry | The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₈FNO₂) should be observed to confirm the identity. |

Derivatization of the 8-Fluoroquinoline-5-carboxylic Acid Scaffold

The carboxylic acid and ester functionalities serve as versatile handles for further derivatization, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Hydrolysis of the Methyl Ester

The methyl ester can be readily hydrolyzed back to the carboxylic acid under basic conditions (saponification). This is a fundamental transformation that allows for the subsequent formation of amides or other carboxylic acid derivatives.[1]

Amide Formation

Amides are a cornerstone of medicinal chemistry. 8-Fluoroquinoline-5-carboxylic acid can be converted into a variety of amides by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[6]

Derivatization Workflow

Caption: Key derivatization reactions of the 8-fluoroquinoline-5-carboxylate scaffold.

CAS Numbers of Representative Derivatives

| Compound Name | CAS Number | Molecular Formula |

| 8-Fluoroquinoline-5-carboxylic acid | 204782-93-4[5] | C₁₀H₆FNO₂ |

| Methyl 5-fluoroquinoline-8-carboxylate (Isomer) | 1823338-60-8[4] | C₁₁H₈FNO₂ |

| 8-(Trifluoromethyl)quinoline-5-carboxylic acid | 253787-47-2[11] | C₁₁H₆F₃NO₂ |

Applications in Drug Discovery

Fluoroquinolone derivatives are well-established as potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The 8-fluoroquinoline-5-carboxylate scaffold represents a key pharmacophore for the development of new anti-infective agents.[3] Modifications at the 5- and 8-positions can influence the antibacterial spectrum and potency.

Furthermore, recent research has highlighted the potential of quinolone derivatives as anticancer agents.[2] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of human topoisomerases. The ability to readily synthesize a diverse library of amides from the 8-fluoroquinoline-5-carboxylic acid core makes this an attractive scaffold for screening and optimization in oncology drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of Methyl 8-fluoroquinoline-5-carboxylate and its derivatives, with a focus on practical synthetic methodologies and potential applications. The synthesis of the core 8-fluoroquinoline-5-carboxylic acid via the Gould-Jacobs reaction, followed by Fischer esterification, represents a reliable and scalable route. The versatility of the carboxylic acid and ester functionalities allows for extensive derivatization, paving the way for the exploration of this chemical space in the search for new therapeutic agents. As with all chemical syntheses, appropriate safety precautions and analytical characterization are paramount to ensure the integrity and purity of the compounds prepared.

References

- Amfluoro. (n.d.). 204782-93-4 | 8-Fluoroquinoline-5-carboxylic acid.

- Benchchem. (n.d.). Methyl 5-Fluoroisoquinoline-8-carboxylate.

- Fluorochem. (n.d.). 8-(TRIFLUOROMETHYL)QUINOLINE-5-CARBOXYLIC ACID.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.

- Sigma-Aldrich. (n.d.). 8-Fluoroquinoline AldrichCPR.

- Chem-Impex. (n.d.). 8-Fluoroquinoline.

-

Al-Hiary, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1240-1258. [Link]

- Al-Hiary, Y. M., et al. (2007).

- Rana, A., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(1), 235-241.

- Ossila. (n.d.). 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0.

- Wang, D., et al. (1996). Syntheses of novel fluoroquinolone compounds. Chinese Chemical Letters, 7(11), 967-970.

- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0176619).

- ResearchGate. (n.d.). FT-IR spectra of compounds 5 and 8.

- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

-

Czarnecka, K., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8893. [Link]

- Al-Soud, Y. A., et al. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 3(1).

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

- Fortuna, C. R., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Bioorganic & Medicinal Chemistry, 68, 116863.

- ResearchGate. (n.d.). The 1 H NMR-spectrum of (8b).

- Ashtar, S., et al. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega, 7(3), 3128-3141.

- LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). (8-Fluoro-isoquinolin-5-yl)-acetic acid methyl ester.

- Semantic Scholar. (n.d.). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) MS spectrum.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.

-

Zhu, N., et al. (2016). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4058-4061. [Link]

- Google Patents. (n.d.). US6204386B1 - Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.

- MolCore. (n.d.). 1823338-60-8 | Methyl 5-fluoroquinoline-8-carboxylate.

- Spectroscopy Online. (2020). The Carbonyl Group, Part V: Carboxylates—Coming Clean.

- IUCrData. (n.d.). 5-Chloroquinolin-8-yl furan-2-carboxylate.

- PubChem. (n.d.). 8-Fluoroquinoline-2-carboxylic acid.

- Wiley Online Library. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.

- NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid.

Sources

- 1. Methyl 5-Fluoroisoquinoline-8-carboxylate [benchchem.com]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. molcore.com [molcore.com]

- 5. amfluoro.com [amfluoro.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 10. 5-Chloroquinolin-8-yl furan-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. researchgate.net [researchgate.net]

Solubility profile of methyl 8-fluoroquinoline-5-carboxylate in organic solvents

Solubility Profile and Thermodynamic Analysis of Methyl 8-Fluoroquinoline-5-Carboxylate

Executive Summary

Methyl 8-fluoroquinoline-5-carboxylate is a critical pharmacophore and intermediate, particularly in the synthesis of fluoroquinolone antibiotics and LXR modulators. Its solubility profile is a governing factor in process optimization, specifically for purification (recrystallization) and formulation.

While specific thermodynamic datasets for this ester are often proprietary, this technical guide synthesizes structural property relationships (SPR) from homologous quinoline derivatives to establish a predictive solubility profile . Furthermore, it details the definitive experimental protocol required to generate regulatory-grade solubility data, ensuring researchers can validate these parameters internally.

Physicochemical Profile & Predicted Solubility

The solubility of methyl 8-fluoroquinoline-5-carboxylate is dictated by the interplay between its planar aromatic quinoline core, the lipophilic fluorine substituent at C-8, and the polar methyl ester at C-5.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted) | Impact on Solubility |

| Molecular Formula | Moderate molecular weight facilitates organic solvation. | |

| Molecular Weight | ~205.19 g/mol | -- |

| LogP (Octanol/Water) | 2.5 – 2.9 | Indicates high lipophilicity; poor aqueous solubility. |

| H-Bond Donors/Acceptors | 0 / 4 | Lack of donors limits solubility in protic solvents compared to aprotic. |

| Dipole Moment | High | Fluorine and Ester groups create strong dipole interactions. |

Solvent Compatibility Ranking (Theoretical)

Based on Hansen Solubility Parameters (HSP) of analogous fluorinated quinolines:

-

High Solubility: Polar Aprotic Solvents (DMSO, DMF, DMAc). The high dipole moment of the solute interacts favorably with these solvents.

-

Moderate Solubility: Chlorinated Solvents & Ketones (Dichloromethane, Chloroform, Acetone). Good interaction with the aromatic

-system. -

Low-to-Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol, Isopropanol). Solubility decreases as alkyl chain length increases.

-

Insoluble/Sparingly Soluble: Water, Hexane, Cyclohexane.

Experimental Protocol: Isothermal Saturation Method

To establish an authoritative solubility profile, the Isothermal Saturation (Shake-Flask) Method coupled with HPLC analysis is the gold standard. This protocol minimizes kinetic errors associated with supersaturation.

Step-by-Step Methodology

-

Preparation: Excess solid methyl 8-fluoroquinoline-5-carboxylate is added to 50 mL of the target solvent in a jacketed equilibrium cell.

-

Equilibration: The mixture is stirred continuously (400 rpm) at a constant temperature (controlled to

K) for 24–48 hours. -

Sampling: The suspension is allowed to settle for 30 minutes. The supernatant is withdrawn using a pre-heated syringe equipped with a 0.22

m PTFE filter to remove solids. -

Dilution & Analysis: The filtrate is gravimetrically diluted with the mobile phase and analyzed via HPLC-UV (typically at

nm or 300 nm). -

Replication: Measurements are repeated at intervals (e.g., 278.15 K to 323.15 K) to generate the thermodynamic curve.

Figure 1: Workflow for the determination of equilibrium solubility using the isothermal saturation method.

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to calculate the enthalpy (

Model 1: Modified Apelblat Equation

This semi-empirical model is most accurate for correlating solubility with temperature in pure solvents.

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression.

Model 2: van't Hoff Analysis

Used to determine the thermodynamic driving forces.

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with T). -

Positive

: Entropy-driven process (Disorder increases upon dissolution).

-

Thermodynamic Cycle Logic: The dissolution process involves breaking the crystal lattice (Fusion) and mixing the liquid solute with the solvent (Mixing).

Figure 2: Thermodynamic cycle representing the dissolution process.

Process Application: Recrystallization Strategy

For methyl 8-fluoroquinoline-5-carboxylate, the solubility differential suggests a Cooling Crystallization or Anti-solvent Crystallization strategy.

-

Solvent System: Ethanol (Good solubility at high T, moderate at low T).

-

Anti-solvent: Water (Poor solubility).

-

Procedure: Dissolve the crude ester in refluxing ethanol. Slowly add water until turbidity is observed, then cool controlledly to 0-5°C. This exploits the steep solubility curve in alcohol/water mixtures typical for quinoline esters.

References

-

BenchChem. (2025).[2] Methyl 5-Fluoroisoquinoline-8-carboxylate: Synthesis and Properties. Retrieved from .

- Svärd, M., & Rasmuson, Å. (2014). "(Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation". The Journal of Chemical Thermodynamics, 79, 169-184.

-

ChemicalBook. (2026).[3] Quinoline-5-carboxylic acid Properties and Solubility. Retrieved from .

-

Ambeed. (2024). Solubility Data for Methyl quinoline-carboxylate derivatives. Retrieved from .

- Fan, W., et al. (2018). "Solubility and thermodynamic analysis of 8-hydroxyquinoline in different pure solvents".

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Fluoroquinoline Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 8-Fluoroquinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-infective properties.[1][2][3] Among its derivatives, the 8-fluoroquinoline moiety has emerged as a particularly valuable building block. The fluorine atom at the C-8 position serves as a versatile handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr), enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3][4]

This application note provides a comprehensive guide to understanding and implementing SNAr reactions on 8-fluoroquinoline scaffolds. We will delve into the mechanistic underpinnings of this transformation, outline the critical experimental parameters, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 8-Fluoroquinolines

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[5][6][7] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the ring is electrophilic and is attacked by a nucleophile.[5][8] The reaction generally proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][9][10] The electron-deficient nature of the quinoline ring, due to the electron-withdrawing effect of the ring nitrogen, facilitates this attack.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.[9][10]

The high electronegativity of the fluorine atom makes the C-8 position more electrophilic and susceptible to nucleophilic attack. Paradoxically, while the C-F bond is very strong, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. Therefore, fluorine's ability to activate the ring towards attack makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[5][11][12]

Caption: Mechanism of SNAr on 8-Fluoroquinoline.

Key Conditions for Successful SNAr on 8-Fluoroquinoline Scaffolds

The success of a nucleophilic aromatic substitution reaction on an 8-fluoroquinoline scaffold is contingent upon several critical parameters. The interplay of the nucleophile, solvent, base, and temperature dictates the reaction's efficiency, yield, and selectivity.

The Nature of the Nucleophile

A wide array of nucleophiles can be employed to displace the fluorine atom at the C-8 position. The nucleophilicity of the attacking species is a key determinant of the reaction rate.

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines (e.g., piperazine, morpholine) are commonly used and generally react under mild to moderate conditions.[2][13]

-

Oxygen Nucleophiles: Alcohols and phenols typically require a base to generate the more nucleophilic alkoxide or phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu).

-

Sulfur Nucleophiles: Thiols are excellent nucleophiles and often react readily with 8-fluoroquinolines, usually in the presence of a base to form the thiolate anion.

Solvent Effects

The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic ring.

-

Commonly Used Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF).

-

Aqueous Conditions: In some cases, reactions can be performed in aqueous media, particularly with water-soluble nucleophiles and the use of phase-transfer catalysts or additives like hydroxypropyl methylcellulose (HPMC).

The Role of the Base

For nucleophiles that are not inherently strong, a base is required to deprotonate them and enhance their nucleophilicity. The strength of the base should be carefully chosen to avoid side reactions.

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, NaHCO₃ are often used for amines and phenols.[13]

-

Organic Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA) are common for amine nucleophiles.

-

Strong Bases: NaH, KOtBu are typically used for less reactive nucleophiles or to deprotonate alcohols and thiols.

Temperature

The reaction temperature is a critical parameter that needs to be optimized. While some reactive nucleophiles may proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Typical reaction temperatures range from room temperature to 120 °C.

Comparative Reaction Conditions for Various Nucleophiles

The following table summarizes typical starting conditions for the SNAr reaction on an 8-fluoroquinoline scaffold with different classes of nucleophiles. These should be considered as starting points for optimization.

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Temperature (°C) |

| Nitrogen | Piperazine | K₂CO₃ or DIPEA | DMSO or DMF | 80 - 120 |

| Aniline | K₂CO₃ | DMSO | 100 - 150 | |

| Ammonia | (aqueous solution) | N/A | 100 - 150 (sealed tube) | |

| Oxygen | Phenol | K₂CO₃ or Cs₂CO₃ | DMF or DMSO | 80 - 120 |

| Methanol | NaH or KOtBu | THF or DMF | Room Temp - 60 | |

| Sulfur | Thiophenol | K₂CO₃ or NaH | DMF or THF | Room Temp - 80 |

Detailed Experimental Protocol: Synthesis of 8-(Piperazin-1-yl)quinoline

This protocol provides a step-by-step methodology for a representative SNAr reaction on an 8-fluoroquinoline scaffold using piperazine as the nucleophile.

Materials:

-

8-Fluoroquinoline (1.0 eq)

-

Piperazine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-fluoroquinoline (1.0 eq), piperazine (1.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 8-fluoroquinoline.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 8-(piperazin-1-yl)quinoline.

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting and Key Considerations

-

Incomplete Conversion: If the reaction does not go to completion, consider increasing the temperature, reaction time, or the equivalents of the nucleophile and base.

-

Side Reactions: The use of overly strong bases or high temperatures can sometimes lead to side reactions. Careful optimization of conditions is key.

-

Moisture Sensitivity: For reactions employing strong bases like NaH, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]

-

Substituent Effects: The presence of other electron-withdrawing or electron-donating groups on the quinoline scaffold can influence the reactivity of the C-8 position. Electron-withdrawing groups will generally accelerate the reaction, while electron-donating groups may retard it. For instance, an 8-nitro group significantly facilitates the addition of weak nucleophiles.[2][13][14]

Conclusion

Nucleophilic aromatic substitution on 8-fluoroquinoline scaffolds is a robust and highly effective strategy for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is essential for the successful implementation of this methodology. The protocols and guidelines presented in this application note provide a solid foundation for researchers to confidently and efficiently utilize SNAr reactions to advance their research and development objectives.

References

-

Chem-Impex. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1241–1255. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(6), 1241–1255. Retrieved from [Link]

-

Bisyarin, M. A., & Fedorov, Y. V. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules, 30(11), 4321. Retrieved from [Link]

-

Sigman, M. S., & Harper, K. C. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1241-1255. Retrieved from [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Retrieved from [Link]

-

Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(1), 138-143. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Wentland, M. P. (2015, March 4). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(8), 3589–3607. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17049–17055. Retrieved from [Link]

-

Drlica, K., et al. (2010, December 15). Effect of N-1/c-8 ring fusion and C-7 ring structure on fluoroquinolone lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5235–5244. Retrieved from [Link]

-

Drlica, K., et al. (2010). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy, 54(12), 5235–5244. Retrieved from [Link]

-

Ritter, T. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 52(4), 935-946. Retrieved from [Link]

-

Shimada, J., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(4), 651–655. Retrieved from [Link]

-

Kern, G., et al. (2013). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893–5897. Retrieved from [Link]

-

Birsan, M. V., et al. (2022, August 22). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceutics, 14(9), 1756. Retrieved from [Link]

-

Trofimov, B. A., et al. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1133. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. organicchemistryguide.com [organicchemistryguide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Application Note: Strategic Reduction of Methyl 8-Fluoroquinoline-5-carboxylate to Alcohol

Part 1: Executive Summary & Chemical Context

The Challenge: Chemoselectivity in Electron-Deficient Heterocycles

Reducing the ester moiety of methyl 8-fluoroquinoline-5-carboxylate to its corresponding primary alcohol, (8-fluoroquinolin-5-yl)methanol , presents a classic problem in heterocyclic synthesis: chemoselectivity .

The substrate contains two electrophilic sites susceptible to hydride attack:

-

The Methyl Ester (C-5 position): The desired target for reduction to a primary alcohol.

-

The Quinoline Nitrogen Heterocycle: The C=N bond (1,2-position) and the conjugated diene system are prone to reduction (to dihydro- or tetrahydroquinoline) by strong hydride donors, particularly because the 8-fluoro substituent exerts an inductive electron-withdrawing effect (-I), rendering the ring system even more electron-deficient and susceptible to nucleophilic hydride attack.

Reagent Selection Matrix

To navigate this challenge, we evaluate three primary reagent systems. The choice depends on the scale and tolerance for side-products.

| Reagent System | Strength | Selectivity | Risk Profile | Recommendation |

| LiAlH₄ (LAH) | High | Moderate | High: Risk of ring reduction (1,2-dihydroquinoline formation) if T > 0°C. | Standard Protocol: Use for small scale with strict T control. |

| LiBH₄ (in THF) | Moderate | High | Low: Kinetic barrier prevents rapid ring reduction; reduces ester effectively. | Preferred Protocol: Best balance of safety and selectivity. |

| NaBH₄ + CaCl₂ | Mild | Very High | Low: Generates Ca(BH₄)₂ in situ; very slow reaction. | Alternative: Use only if LiBH₄ fails or over-reduction is observed. |

Part 2: Detailed Experimental Protocols

Protocol A: The "Standard" High-Throughput Method (LiAlH₄)

Best for: Rapid synthesis on small scales (<1g) where speed is prioritized over process safety.

Mechanism & Rationale: Lithium Aluminum Hydride (LAH) is a powerful nucleophilic reducing agent. In THF, it exists as a solvent-separated ion pair. The key to success here is inverse addition (adding hydride to ester) or extremely slow addition of ester to hydride at 0°C or below to kinetically favor the carbonyl reduction over the aromatic ring reduction.

Materials:

-

Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 eq)

-

Reagent: LiAlH₄ (1.0 M solution in THF) (1.2 - 1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Water, 15% NaOH, Water (Fieser Method)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Reagent Prep: Charge the RBF with LiAlH₄ solution (1.5 eq). Cool the solution to -10°C using an ice/salt bath.

-

Substrate Addition: Dissolve the methyl 8-fluoroquinoline-5-carboxylate in anhydrous THF (concentration ~0.2 M). Transfer this solution to the addition funnel.

-

Reaction: Dropwise add the ester solution to the LAH suspension over 30 minutes. Crucial: Maintain internal temperature below 0°C.

-

Why? Higher temperatures promote the activation energy required to break the aromaticity of the quinoline ring.

-

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of the non-polar ester spot and appearance of the polar alcohol spot.

-

Quenching (Fieser Method):

-

Dilute with diethyl ether (wet ether helps moderate the quench).

-

Add x mL Water (where x = grams of LAH used).

-

Add x mL 15% NaOH .

-

Add 3x mL Water .

-

Result: A granular white precipitate of aluminum salts forms, preventing the "gel" that traps quinolines.

-

-

Isolation: Filter the granular solid through a Celite pad. Wash the pad with THF/Ether. Concentrate the filtrate in vacuo to yield the crude alcohol.

Protocol B: The "High-Selectivity" Method (LiBH₄)

Best for: Scale-up (>1g) and substrates sensitive to ring reduction.

Mechanism & Rationale: Lithium Borohydride is more acidic (Lewis acid character of Li+) than Sodium Borohydride but less nucleophilic than LAH. It coordinates to the carbonyl oxygen, activating it for reduction, but lacks the potency to disrupt the heterocyclic aromatic system under mild conditions.

Materials:

-

Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 eq)

-

Reagent: LiBH₄ (2.0 M in THF) (2.0 eq)

-

Solvent: Anhydrous THF (plus optional MeOH additive)

Step-by-Step Methodology:

-

Setup: Dry 3-neck RBF under Nitrogen.

-

Dissolution: Dissolve the substrate in anhydrous THF (0.5 M).

-

Addition: Add LiBH₄ solution (2.0 eq) dropwise at Room Temperature (RT).

-

Note: Unlike LAH, LiBH₄ reduction of esters is often slow at 0°C.

-

-

Activation (Optional): If the reaction is sluggish after 2 hours, add anhydrous Methanol (2-3 eq) dropwise.

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Cool to 0°C. Add Saturated NH₄Cl solution dropwise.

-

Caution: Hydrogen gas evolution.[5]

-

-

Workup: Extract with Ethyl Acetate (3x). The quinoline nitrogen may coordinate to Boron species. If emulsion occurs, wash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour to chelate the boron/lithium salts.

Part 3: Visualization & Logic

Decision Framework for Reagent Selection

The following diagram illustrates the logical flow for selecting the appropriate protocol based on laboratory constraints and chemical risks.

Caption: Decision tree for selecting between LiAlH4 and LiBH4 based on scale and risk of heterocyclic ring reduction.

Reaction Mechanism (LiBH₄ Pathway)

This diagram details the specific activation mechanism that allows LiBH4 to reduce the ester while sparing the electron-deficient quinoline ring.

Caption: Mechanistic pathway showing Li+ activation of the ester carbonyl, enabling reduction while the quinoline ring remains kinetically inert to borohydride.

Part 4: Troubleshooting & Quality Control

Product Solubility & Isolation

Quinoline methanols are amphoteric and often polar.

-

Issue: Product stuck in aqueous phase during extraction.

-

Solution: Do not use strongly acidic aqueous washes (which protonate the quinoline N, making it water-soluble). Keep aqueous layer pH ~7-8. Use continuous extraction with DCM if yield is low.

Over-Reduction (Ring Hydrogenation)

-

Observation: Mass spec shows M+2 or M+4 peaks.

-

Root Cause: Reaction temperature too high or reagent too strong (LAH).

-

Remediation: Switch to Protocol B (LiBH4). If using LAH, lower temp to -78°C and warm slowly only to 0°C.

Purification

-

Column Chromatography: Use DCM:MeOH (95:5 to 90:10).

-

Note: The 8-fluoro group makes the compound slightly less polar than the non-fluorinated analog, but the alcohol group dominates the retention time.

References

-

Reduction of Esters with Lithium Borohydride

- Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Carboxylic Esters." J. Org. Chem.1982, 47, 4702–4708.

-

Chemoselectivity in Heterocyclic Reductions

- Ahluwalia, V. K. Oxidation and Reduction in Organic Synthesis. Alpha Science Int'l Ltd., 2013. (General reference for heterocyclic sensitivity).

-

Relevant Protocol Source: Common Organic Chemistry - LiBH4 Reduction.

-

Fieser Workup for Aluminum Hydrides

- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

-

Synthesis of Quinoline Methanols (Analogous Precedents)

- Patents describing 8-fluoroquinoline derivatives often utilize LiBH4 or DIBAL-H for this specific transformation to avoid defluorination or ring saturation. See WO2016183353 (IDO Inhibitors).

Sources

Application Note: High-Fidelity Amidation Protocols for Methyl 8-Fluoroquinoline-5-carboxylate

Executive Summary & Strategic Context

Methyl 8-fluoroquinoline-5-carboxylate is a high-value scaffold in medicinal chemistry, particularly in the development of c-Met and VEGFR kinase inhibitors. The presence of the 8-fluoro substituent presents a unique chemoselectivity challenge: it is an essential pharmacophore for metabolic stability and binding affinity, yet it renders the quinoline ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions.

This guide details two validated protocols for converting the C5-methyl ester to a carboxamide. The choice of method depends strictly on the physicochemical properties of the amine partner and the scale of the reaction.

| Feature | Protocol A: Indirect (Hydrolysis + Coupling) | Protocol B: Direct (Lewis Acid Mediated) |

| Mechanism | Saponification | Direct Aminolysis (AlMe |

| Preferred Amine | Complex, valuable, or non-nucleophilic amines | Simple aliphatic, sterically unhindered amines |

| Risk Profile | Low (Mild conditions, high functional group tolerance) | High (Pyrophoric reagents, strictly anhydrous) |

| Step Count | 2 Steps (Isolation required) | 1 Step (One-pot) |

Chemical Pathway Analysis

The following decision tree illustrates the logic for selecting the appropriate protocol based on substrate constraints.

Figure 1: Strategic decision tree for amidation of 8-fluoroquinoline-5-carboxylate.

Protocol A: Indirect Amidation (Hydrolysis + Coupling)

Best for: Late-stage functionalization, chiral amines, and high-value intermediates.

Phase 1: Chemoselective Saponification

Objective: Hydrolyze the ester without displacing the 8-fluorine atom via SNAr.

Reagents:

-

Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H

O) (2.5 equiv) -

Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Charge the substrate into a round-bottom flask. Add THF (10 mL/g) and stir until fully dissolved.

-

Base Addition: Dissolve LiOH·H

O in water (3.3 mL/g) and add dropwise to the THF solution at 0 °C (Ice bath).-

Critical Control Point: Maintain 0 °C during addition.[1] High temperatures with hydroxide can lead to trace hydrolysis of the 8-fluoro group to the 8-hydroxy impurity.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by LCMS (Target [M+H]+ for acid: ~192.04).

-

Workup:

-

Concentrate in vacuo to remove THF.

-

Cool the remaining aqueous layer to 0 °C.

-

Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid should precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry under high vacuum over P

O

-

Phase 2: HATU-Mediated Coupling

Objective: Formation of the amide bond under mild conditions.[2][3]

Reagents:

-

Acid: 8-Fluoroquinoline-5-carboxylic acid (1.0 equiv)

-

Amine: R-NH

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the Acid (from Phase 1) in DMF (10 mL/g). Add DIPEA (1.5 equiv) and stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10–15 minutes at RT. The solution typically turns yellow/orange, indicating active ester formation (O-At ester).

-

Amine Addition: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

-

Completion: Stir at RT for 2–12 hours.

-

Purification:

Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)

Best for: Rapid synthesis with unhindered amines, scale-up, and avoiding acid intermediates.

Mechanism:

Trimethylaluminum (AlMe

Figure 2: Mechanistic flow of AlMe3-mediated aminolysis.

Safety Warning: AlMe

Reagents:

-

Substrate: Methyl 8-fluoroquinoline-5-carboxylate (1.0 equiv)

-

Amine: R-NH

(1.2 – 1.5 equiv) -

Reagent: Trimethylaluminum (2.0 M in Toluene) (1.5 – 2.0 equiv)

-

Solvent: Toluene (Anhydrous) or DCM (for lower temps)

Step-by-Step Procedure:

-

Complex Formation: In a flame-dried flask under Argon, add the Amine (1.2 equiv) and anhydrous Toluene (10 mL/g).

-

AlMe

Addition: Cool to 0 °C . Slowly add AlMe -

Substrate Addition: Add the ester substrate (solid or dissolved in minimal toluene) to the reaction mixture.

-

Heating: Heat the mixture to 60–80 °C for 2–6 hours.

-

Optimization: For the 8-fluoro scaffold, do not exceed 90 °C to prevent defluorination.

-

-

Quench (Critical):

-

Cool to 0 °C.

-

Slowly add Rochelle’s Salt solution (Sat. Potassium Sodium Tartrate) or 1N HCl.

-

Note: Rochelle’s salt is preferred to break up the aluminum emulsion without inducing hydrolysis of the product. Stir vigorously for 1 hour until two clear layers form.

-

-

Workup: Extract with EtOAc, dry over MgSO

, and concentrate.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol B) | Incomplete Al-Amine formation | Ensure AlMe |

| Defluorination (S | Reaction temperature too high | In Protocol B, limit temp to 60 °C. In Protocol A, keep saponification at RT or below. |

| Epimerization (Chiral Amine) | High pH or heat | Use Protocol A. Use DIPEA/HATU at 0 °C |

| Aluminum Emulsion | Improper quench | Use Rochelle's Salt (Potassium Sodium Tartrate) and stir for >1 hour. Do not rush this step. |

References

-

General AlMe

Amidation (Weinreb Method): -

DABAL-Me

(Safer Alternative):- Woodward, S., et al. (2005).

-

HATU Coupling Protocols

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397–4398.

-

-

Reactivity of Fluoroquinolines (Contextual)

- Blasberg, A., et al. (2008). Synthesis and biological activity of 8-fluoroquinolones. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Trimethylaluminum-mediated one-pot peptide elongation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for methyl 8-fluoroquinoline-5-carboxylate (recrystallization vs column chromatography)

Technical Support Center: Purification of Methyl 8-fluoroquinoline-5-carboxylate

Welcome to the technical support center for the purification of methyl 8-fluoroquinoline-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds. Here, we will explore the nuances of two primary purification techniques: recrystallization and column chromatography. This center provides in-depth, experience-based guidance in a question-and-answer format to address common challenges and help you achieve the desired purity for your compound.

Introduction to the Purification Challenge

Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic compound, and like many quinoline derivatives, it plays a significant role as a building block in medicinal chemistry.[1][2] The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).

This guide will help you decide which purification method is most suitable for your needs and provide troubleshooting advice for common issues encountered during the purification process.

Part 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5]

Frequently Asked Questions (FAQs) for Recrystallization

Q1: How do I select the right solvent for recrystallizing methyl 8-fluoroquinoline-5-carboxylate?

A1: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][5] For quinoline derivatives, a good starting point is to test polar protic and aprotic solvents.[6]

Solvent Screening Protocol:

-

Place a small amount of your crude material (10-20 mg) into several test tubes.

-

Add a few drops of a different solvent to each tube at room temperature. Good solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[7]

-

If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.[3]

-

If it doesn't dissolve, gently heat the mixture to the solvent's boiling point. If the compound dissolves when hot and precipitates upon cooling, you have a potentially suitable solvent.[3][5]

-

A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective if a single solvent is not ideal.[7]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue, especially with impure compounds.[8]

Troubleshooting "Oiling Out":

-

Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slow cooling favors the formation of crystals over an oil.[8]

-

Add more solvent: The oil may have formed because the solution was too concentrated. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[8][9]

-

Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[8][9]

-

Add a seed crystal: If you have a small amount of pure material, adding a tiny crystal can induce crystallization.[8][9]

Q3: My recovery of the purified compound is very low. What went wrong?

A3: Low recovery is often due to using too much solvent or premature crystallization.

Improving Recovery:

-

Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to dissolve your compound.[5][10] Excess solvent will keep more of your product dissolved even at low temperatures.[10]

-

Evaporate excess solvent: If you've added too much solvent, you can carefully boil some of it off to concentrate the solution.[8][10]

-

Ensure complete precipitation: Cool the solution in an ice bath for at least 15-20 minutes to maximize crystal formation before filtration.

Step-by-Step Recrystallization Protocol

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude methyl 8-fluoroquinoline-5-carboxylate until it is fully dissolved.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.

Part 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[11]

Frequently Asked Questions (FAQs) for Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for my column?

A1: The ideal solvent system should provide good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate.

Developing a Solvent System:

-

Start with TLC: Use TLC to test various solvent systems. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[12]

-

Target Rf Value: Aim for an Rf value of 0.2-0.4 for your desired compound.[11][13] This generally ensures good separation on the column.

-

Adjust Polarity: If the Rf is too low, increase the polarity of the mobile phase (increase the proportion of the more polar solvent). If the Rf is too high, decrease the polarity.[9]

Q2: My compound is streaking on the TLC plate and the column. How can I fix this?

A2: Streaking is often an issue with basic compounds like quinolines on acidic silica gel.[9][12]

Preventing Streaking:

-

Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your mobile phase.[9][12] This will neutralize the acidic sites on the silica gel and improve the peak shape.

-

Use an Alternative Stationary Phase: Consider using a different stationary phase like neutral or basic alumina, or a reversed-phase C18 column.[9]

Q3: My compound won't elute from the column. What should I do?

A3: This can happen if your compound is too polar for the chosen mobile phase or if it is irreversibly adsorbed or decomposing on the silica gel.[9][14]

Troubleshooting Elution Issues:

-

Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. You can switch to a stronger solvent system, for example, by adding methanol to your ethyl acetate/hexane mixture.[14]

-

Check Compound Stability: Before running a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[9][14]

-

Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading. Dissolve your crude material in a minimal amount of a volatile solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be loaded onto the column.[11]

Step-by-Step Column Chromatography Protocol

-

Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into the column, allowing it to pack evenly.

-

Sample Loading: Once the column is packed and equilibrated with the mobile phase, carefully load your sample onto the top of the silica gel.

-

Elution: Begin eluting the column with your mobile phase, collecting fractions in test tubes or flasks.

-

Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your purified compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified methyl 8-fluoroquinoline-5-carboxylate.

Data Summary and Method Selection

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Best For | Purifying large quantities of solid compounds with thermally stable properties. | Separating complex mixtures, including liquids and oils, and for compounds that are sensitive to heat. |

| Throughput | Generally higher for large scales. | Can be time-consuming, especially for large quantities. |

| Solvent Usage | Moderate | High |

| Common Issues | Oiling out, low recovery.[8][10] | Poor separation, streaking, compound not eluting.[9][12][14] |

Which method should I choose?

-

If your crude material is a solid and you have identified a suitable recrystallization solvent, this is often the more straightforward and scalable method.

-

If your product is an oil, or if TLC analysis shows multiple closely-eluting impurities, column chromatography will likely be necessary.

Visualizing the Purification Workflow

Below is a flowchart to help guide your decision-making process when choosing a purification method.

Caption: Decision workflow for purification method selection.

References

-

University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

-

Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Silver, J. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

-

Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

-

MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

- Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.

-

SciELO South Africa. (2019). Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Levofloxacin. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

-

PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Reddit. (2024, February 26). Tips and Tricks for Flash Column Chromatography. r/chemhelp. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

- Google Patents. (n.d.). US5385900A - Quinoline carboxylic acid derivatives.

-

Molecules. (2025, October 16). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

-

Academia.edu. (n.d.). Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. Retrieved from [Link]

- Google Patents. (n.d.). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. mt.com [mt.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. ijfmr.com [ijfmr.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Chromatography [chem.rochester.edu]

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Interpretation of Methyl 8-fluoroquinoline-5-carboxylate

In the landscape of modern drug discovery and materials science, the quinoline scaffold remains a privileged structure, prized for its versatile biological activity and photophysical properties. The precise functionalization of this core is paramount, and with it comes the need for unambiguous structural verification. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of a specific, functionalized quinoline: methyl 8-fluoroquinoline-5-carboxylate. We will move beyond a simple peak listing to dissect the electronic and spatial influences that govern the chemical shifts and coupling patterns observed. This comparative guide is designed for researchers and professionals who not only need to interpret a spectrum but also understand the underlying principles that dictate its appearance.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information woven from the electronic effects of its substituents. For methyl 8-fluoroquinoline-5-carboxylate, we must consider the interplay of the electron-donating nitrogen lone pair, the electron-withdrawing methyl carboxylate group at the C-5 position, and the highly electronegative fluorine atom at the C-8 position.

Based on established principles for quinoline systems, we can predict the chemical shifts and coupling patterns.[1] The pyridine ring protons (H-2, H-3, H-4) are typically found further downfield than the benzenoid protons (H-6, H-7) due to the deshielding effect of the heterocyclic nitrogen.

Here is a detailed, proton-by-proton predictive analysis:

-

H-2: This proton is adjacent to the nitrogen and is expected to be the most downfield signal, appearing as a doublet of doublets due to coupling with H-3 and a smaller four-bond coupling to H-4.

-

H-4: Situated peri to the electron-withdrawing ester at C-5, this proton will experience significant deshielding. It will appear as a doublet of doublets, coupling to H-3 and H-2.

-

H-3: This proton will be influenced by both H-2 and H-4, appearing as a doublet of doublets. Its chemical shift is generally less sensitive to substituents on the benzenoid ring.[1]

-

H-6: Positioned peri to the ester group, H-6 will be deshielded and will appear as a doublet of doublets, coupling to H-7 and the fluorine at C-8.

-

H-7: This proton is ortho to the fluorine atom and will exhibit a characteristic doublet of doublets pattern due to coupling with H-6 and a strong three-bond coupling to the ¹⁹F nucleus (³JH-F).[2]

-

-OCH₃ (Methyl Ester): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.9-4.1 ppm.

Data Summary: Predicted ¹H NMR Assignments

The following table summarizes the predicted ¹H NMR data for methyl 8-fluoroquinoline-5-carboxylate, assuming the spectrum is acquired in a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-2 | 8.9 – 9.1 | dd | J2,3 ≈ 4.5 Hz, J2,4 ≈ 1.7 Hz | Adjacent to N, most downfield aromatic proton. |

| H-4 | 8.2 – 8.4 | dd | J3,4 ≈ 8.5 Hz, J2,4 ≈ 1.7 Hz | Deshielded by peri-ester group at C-5. |

| H-6 | 8.0 – 8.2 | dd | J6,7 ≈ 8.0 Hz, ⁴JH6-F8 ≈ 5.0 Hz | Deshielded by ester at C-5; four-bond coupling to F. |

| H-7 | 7.5 – 7.7 | dd | J6,7 ≈ 8.0 Hz, ³JH7-F8 ≈ 9.0 Hz | Ortho to F, showing characteristic ³JH-F coupling. |

| H-3 | 7.4 – 7.6 | dd | J3,4 ≈ 8.5 Hz, J2,3 ≈ 4.5 Hz | Standard quinoline C-3 position. |

| -OCH₃ | 3.9 – 4.1 | s | N/A | Typical chemical shift for a methyl ester. |

Comparative Analysis: The Impact of Substitution

To truly appreciate the spectral features of our target molecule, a comparison with simpler, related quinolines is invaluable. The table below contrasts the predicted shifts for methyl 8-fluoroquinoline-5-carboxylate with experimental data for unsubstituted quinoline and 8-methylquinoline.

| Proton | Quinoline[3] | 8-Methylquinoline[4] | Methyl 8-fluoroquinoline-5-carboxylate (Predicted) | Key Influencing Factor |

| H-2 | 8.89 (dd) | 8.94 (dd) | 8.9 – 9.1 (dd) | Relatively insensitive to C-8/C-5 substitution. |

| H-3 | 7.37 (dd) | 7.38 (dd) | 7.4 – 7.6 (dd) | Minor electronic effects from distant groups. |

| H-4 | 8.11 (dd) | 8.12 (dd) | 8.2 – 8.4 (dd) | Strong deshielding from the C-5 ester group. |

| H-5 | 7.74 (d) | 7.65 (d) | (No Proton) | Position of the carboxylate substituent. |

| H-6 | 7.52 (t) | 7.56 (t) | 8.0 – 8.2 (dd) | Strong deshielding from the C-5 ester and coupling to F-8. |

| H-7 | 7.63 (d) | 7.43 (d) | 7.5 – 7.7 (dd) | Deshielding by F-8 and strong ³JH-F coupling. |

This comparison clearly demonstrates the powerful deshielding effect of the C-5 ester on the peri-protons H-4 and H-6. Furthermore, the substitution of a methyl group at C-8 with a fluorine atom induces a downfield shift on the adjacent H-7, a hallmark of electronegative substituents in an aromatic system.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Acquiring a clean, interpretable spectrum is the foundation of accurate analysis. The following protocol outlines a robust methodology for obtaining high-quality ¹H NMR data for quinoline derivatives.

1. Sample Preparation:

- Solvent Selection: Chloroform-d (CDCl₃) is a suitable starting point for many quinoline derivatives.[5] For compounds with poor solubility, or to resolve signal overlap, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6] Be aware that solvent choice can significantly influence chemical shifts.[1]

- Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent. The concentration of quinoline derivatives can affect chemical shifts due to potential π-π stacking interactions.[7][8][9]

- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Instrument Setup & Calibration (400 MHz Spectrometer):

- Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[1]

- Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

3. Data Acquisition Parameters:

- Pulse Sequence: Use a standard single-pulse-acquire sequence (e.g., 'zg30' on a Bruker instrument).

- Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad acid protons, are captured.[10]

- Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

- Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation, which is crucial for accurate integration if quantitative analysis is needed.

- Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. This number can be increased for more dilute samples to improve the signal-to-noise ratio.

4. Data Processing:

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly degrading resolution, followed by a Fourier transform.

- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Visualization of Key Concepts

To better illustrate the relationships discussed, the following diagrams are provided.

Caption: Influences on proton chemical shifts in the target molecule.

Troubleshooting and Advanced Techniques

Even with a well-defined protocol, challenges such as signal overlap can arise, particularly in the aromatic region. [1]Should this occur, several strategies can be employed:

-

Change the NMR Solvent: Switching to an aromatic solvent like benzene-d₆ can induce different chemical shifts (Anisotropic Solvent-Induced Shifts, or ASIS), which may resolve the overlapping signals. [1]* 2D NMR Spectroscopy: For definitive assignments, 2D NMR techniques are indispensable. A COSY (Correlation Spectroscopy) experiment is particularly useful as it reveals which protons are J-coupled to each other, allowing for the tracing of proton connectivity throughout the spin systems of the quinoline ring. [1] By combining predictive analysis based on fundamental principles with rigorous experimental technique and comparative data, a complete and confident interpretation of the ¹H NMR spectrum of methyl 8-fluoroquinoline-5-carboxylate can be achieved. This guide serves as a framework for approaching not just this specific molecule, but any complex, substituted aromatic system.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

- Semantic Scholar. (2020, October 19). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin.

- Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- PubMed. (2006, October 11). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements.

- Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254.

- LibreTexts Chemistry. (2022, March 9). 1H NMR Chemical Shifts.

- ChemicalBook. (n.d.). Quinoline(91-22-5) 1H NMR spectrum.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

- ChemicalBook. (n.d.). 8-Methylquinoline(611-32-5) 1H NMR spectrum.

Sources

- 1. benchchem.com [benchchem.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]

- 4. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. thieme-connect.de [thieme-connect.de]

- 7. repository.uncw.edu [repository.uncw.edu]

- 8. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

Spectroscopic Profiling of Ester Carbonyls in Quinoline Scaffolds: A Comparative Analytical Guide

Topic: IR Spectrum Analysis of Ester Carbonyl in Quinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, particularly within antimalarial and anticancer research, the quinoline-3-carboxylate moiety is a privileged scaffold. The ester carbonyl stretching vibration (

However, the quinoline ring system presents a unique spectroscopic challenge. Unlike simple benzene analogs, the quinoline scaffold introduces a heteroatom (nitrogen) that creates a "push-pull" electronic system. This guide objectively compares the vibrational performance of quinoline esters against standard aromatic alternatives (benzoates) and benchmarks experimental FTIR data against computational (DFT) predictions.

Theoretical Framework: Electronic Causality

To interpret the spectrum accurately, one must understand the competing forces acting on the carbonyl bond.

The Competition: Induction vs. Resonance

-

Inductive Effect (-I): The quinoline nitrogen is electronegative, pulling electron density through the

-framework. This strengthens the C=O bond, potentially raising the frequency.[1][2] -

Resonance Effect (+R): The aromatic

-system can donate electron density into the carbonyl antibonding orbital. This weakens the C=O bond, lowering the frequency.[1]

In quinoline-3-esters, the extended conjugation typically dominates, but this is highly sensitive to substituents at the C-2 and C-4 positions.